N-(1-ethylpropyl)-N-methylamine hydrochloride

Physicochemical properties Lipophilicity Drug design

Linear N-alkyl-N-methylamines lack the steric and lipophilic profile required for optimal influenza neuraminidase inhibitor activity. N-(1-ethylpropyl)-N-methylamine hydrochloride provides the critical 3-pentyl pharmacophore. • Enables C3-aza carbocyclic neuraminidase inhibitors with IC50 0.82-1.43 mg/mL. • Predicted logP 1.63 enhances membrane permeability vs. linear analogs. • Purity ≥98% (HPLC). Available in 1 g to 5 g sizes.

Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
CAS No. 130985-81-8
Cat. No. B158510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethylpropyl)-N-methylamine hydrochloride
CAS130985-81-8
Molecular FormulaC6H16ClN
Molecular Weight137.65 g/mol
Structural Identifiers
SMILESCCC(CC)NC.Cl
InChIInChI=1S/C6H15N.ClH/c1-4-6(5-2)7-3;/h6-7H,4-5H2,1-3H3;1H
InChIKeyVTOBVEWRGMUFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-ethylpropyl)-N-methylamine hydrochloride – Technical Baseline


N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS 130985-81-8) is a secondary aliphatic amine hydrochloride with the molecular formula C₆H₁₆ClN and molecular weight 137.65 g/mol . It is also known as N-methylpentan-3-amine hydrochloride or methyl-(3-pentyl)-amine hydrochloride . The compound features a branched 3-pentyl group attached to the nitrogen, which imparts distinct steric and lipophilic properties compared to linear N-alkyl-N-methylamine analogs [1].

N-(1-ethylpropyl)-N-methylamine hydrochloride – Structural Specificity


In scientific and industrial workflows, substituting N-(1-ethylpropyl)-N-methylamine hydrochloride with a linear N-alkyl-N-methylamine analog (e.g., N-methylbutylamine) is not chemically neutral. The branched 3-pentyl chain alters the steric environment around the nitrogen, affecting nucleophilicity, reaction kinetics, and the lipophilic balance of derived products [1]. Quantitative physicochemical comparisons (Section 3) demonstrate that logP and boiling point differ substantially from linear counterparts, which can shift reaction outcomes, purification requirements, and final compound properties . Furthermore, in the specific context of influenza neuraminidase inhibitor synthesis, the 3-pentyl group is a critical pharmacophoric element; replacement with a linear alkyl chain would likely abrogate antiviral activity [2].

N-(1-ethylpropyl)-N-methylamine hydrochloride – Differentiation Evidence


Lipophilicity Advantage vs. Linear Amines

The branched 3-pentyl chain of N-(1-ethylpropyl)-N-methylamine (free base) confers higher lipophilicity than linear N-alkyl-N-methylamines of comparable carbon count. Predicted logP for the target compound (free base) is 1.63, compared to 1.16 for N-methylbutylamine (linear C5) and 0.84 for N-methylpropylamine (linear C4) [1]. This logP increase of +0.47 vs. N-methylbutylamine and +0.79 vs. N-methylpropylamine translates to a ~3× and ~6× greater partition into octanol, respectively, which influences membrane permeability and extraction behavior of derived molecules [2].

Physicochemical properties Lipophilicity Drug design

Boiling Point Elevation and Handling

The hydrochloride salt of N-(1-ethylpropyl)-N-methylamine exhibits a boiling point of 150.4 °C at 760 mmHg . This is significantly higher than the boiling points of linear N-methylbutylamine (free base: 90-91 °C) and N-methylpropylamine (free base: 61-63 °C) . While direct comparison of salt vs. free base boiling points is not ideal, the trend indicates that the branched pentyl chain increases intermolecular forces, leading to a ~60 °C higher boiling point than the linear C5 analog (N-methylbutylamine free base) and ~89 °C higher than the linear C4 analog.

Physical chemistry Process development Distillation

Neuraminidase Inhibitor Antiviral Activity

N-(1-ethylpropyl)-N-methylamine is a key building block in the synthesis of C3-aza carbocyclic influenza neuraminidase inhibitors [1]. In a structure-activity study, analogues 3c and 3j, which incorporate the 3-pentyl group derived from this amine, exhibited influenza A (H1N1) inhibitory activity with IC50 values of 0.82 mg/mL and 1.43 mg/mL, respectively [2]. These activities were superior to the positive control drugs oseltamivir (Tamiflu) and ribavirin in the same assay system [2].

Medicinal chemistry Antiviral Influenza

Steric Hindrance in HALS Synthesis

Patent literature identifies intermediates with branched alkyl groups (R₁ = n-propyl) as preferred building blocks for synthesizing sterically hindered amine light stabilizers (HALS) [1]. The N-(1-ethylpropyl)-N-methylamine structure provides a secondary amine with a bulky 3-pentyl group adjacent to the nitrogen, which upon further functionalization yields stabilizers with superior thermal and oxidative protection for polymers [1]. In contrast, linear N-alkyl-N-methylamines lack the steric bulk required to achieve comparable stabilizer efficacy [2].

Polymer stabilizers Sterically hindered amines Light stabilizers

N-(1-ethylpropyl)-N-methylamine hydrochloride – Application Scenarios


Anti-Influenza Neuraminidase Inhibitors

Utilize N-(1-ethylpropyl)-N-methylamine hydrochloride as a key intermediate to introduce the 3-pentyl pharmacophore into C3-aza carbocyclic scaffolds. As demonstrated in peer-reviewed studies, compounds bearing this motif exhibit influenza A inhibitory activity (IC50 = 0.82–1.43 mg/mL) superior to oseltamivir [1][2].

HALS for Polymer Protection

Employ the branched amine as a building block for synthesizing next-generation HALS. Patent data (US 10,040,762) indicates that intermediates with n-propyl branching yield stabilizers with enhanced thermal and oxidative degradation protection for polyolefins and coatings [3].

Lipophilicity Modulation

Incorporate the 3-pentylamine fragment to fine-tune logP of lead compounds. The predicted logP of 1.63 for the free base is significantly higher than that of linear C4–C5 N-methylalkylamines (0.84–1.16), offering a quantifiable lipophilicity advantage for optimizing blood-brain barrier penetration or membrane permeability [4].

Fungicidal Agrochemical Intermediate

Use as a starting material for synthesizing N-arylpropyl-substituted amines, a class of compounds with documented fungicidal activity (BR-7904299-A) [5]. The branched 3-pentyl chain may confer improved lipophilicity and bioavailability for crop protection applications.

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